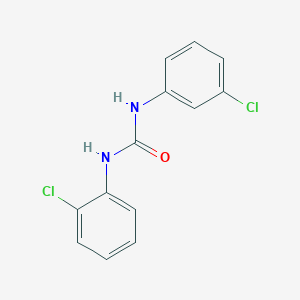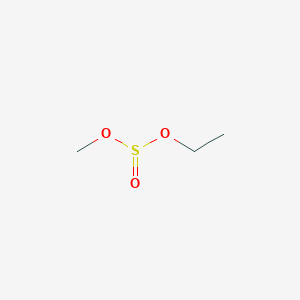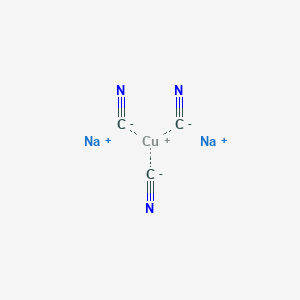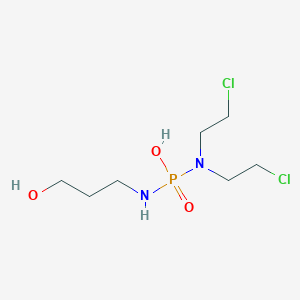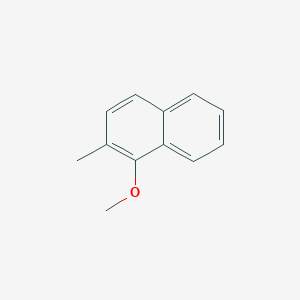
1-甲氧基-2-甲基萘
描述
1-Methoxy-2-methylnaphthalene is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, where a methoxy group is attached to the first carbon and a methyl group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.
科学研究应用
1-Methoxy-2-methylnaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studies have explored its potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammation.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of fragrances and as a stabilizer in certain formulations.
作用机制
Target of Action
1-Methoxy-2-methylnaphthalene is a complex organic compound with a molecular weight of 172.23 The primary targets of this compound are currently not well-documented in the literature
Mode of Action
In general, the mode of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect . This usually involves the compound binding to a specific molecular target, such as an enzyme or receptor
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is not clear how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
1-Methoxy-2-methylnaphthalene can be synthesized through several methods. One common synthetic route involves the methylation of 2-methoxynaphthalene using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions. Industrial production methods may involve similar methylation reactions but on a larger scale, using continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
1-Methoxy-2-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the aromatic ring, typically at positions that are ortho or para to the methoxy group.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and nitrating or sulfonating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
1-Methoxy-2-methylnaphthalene can be compared with other similar compounds such as:
2-Methoxynaphthalene: This compound has a methoxy group at the second carbon of the naphthalene ring and is used in similar applications, including as a fragrance and in chemical synthesis.
1-Methoxynaphthalene: This compound has a methoxy group at the first carbon of the naphthalene ring and is also used in organic synthesis and as a fragrance.
The uniqueness of 1-Methoxy-2-methylnaphthalene lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes compared to its isomers.
属性
IUPAC Name |
1-methoxy-2-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIFCLBPAVRDAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the established methods for synthesizing 1-Methoxy-2-methylnaphthalene?
A1: A highly efficient synthesis method involves a two-step process. First, 2-methylnaphthalene undergoes bromination at low temperatures to yield 1-bromo-2-methylnaphthalene. This intermediate compound then reacts with sodium methoxide, using copper iodide as a catalyst, to produce 1-Methoxy-2-methylnaphthalene. This method boasts an impressive overall yield of 87.4%. []
Q2: How is the chemical structure of 1-Methoxy-2-methylnaphthalene confirmed?
A2: The synthesized compound's identity is verified using spectroscopic techniques. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, while proton nuclear magnetic resonance (1H NMR) spectroscopy elucidates the arrangement of hydrogen atoms within the molecule. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


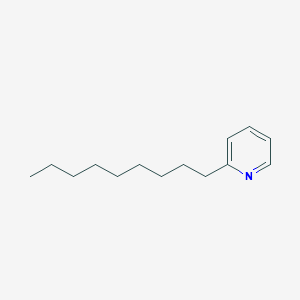

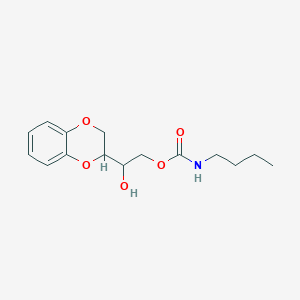
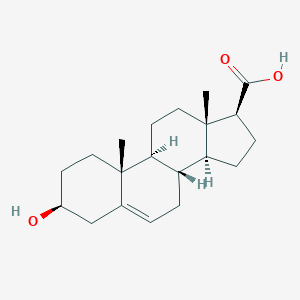

![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)
![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate](/img/structure/B76677.png)


